molecular formula C10H12O5 B073788 Isopropyl 3,4,5-trihydroxybenzoate CAS No. 1138-60-9

Isopropyl 3,4,5-trihydroxybenzoate

Cat. No.: B073788
CAS No.: 1138-60-9
M. Wt: 212.2 g/mol
InChI Key: TXGSOSAONMOPDL-UHFFFAOYSA-N
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Description

Isopropyl 3,4,5-trihydroxybenzoate (IPG), also known as isopropyl gallate, is a phenolic ester derived from gallic acid. Its molecular formula is C₁₀H₁₂O₅, with a molecular weight of 212.20 g/mol . The compound features a galloyl moiety (3,4,5-trihydroxybenzoic acid) esterified with an isopropyl group. IPG has a monoclinic crystal structure (space group P2₁/c) with unit cell parameters a = 19.148 Å, b = 4.7030 Å, and c = 11.571 Å, as determined by X-ray crystallography . Its CAS registry number is 1138-60-9, and it is commonly used in pharmacological and antimicrobial research due to its antioxidant properties .

Properties

IUPAC Name

propan-2-yl 3,4,5-trihydroxybenzoate
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InChI

InChI=1S/C10H12O5/c1-5(2)15-10(14)6-3-7(11)9(13)8(12)4-6/h3-5,11-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXGSOSAONMOPDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC(=C(C(=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00150554
Record name Isopropyl 3,4,5-trihydroxybenzoate
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Molecular Weight

212.20 g/mol
Source PubChem
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CAS No.

1138-60-9
Record name Isopropyl gallate
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Record name Isopropyl gallate
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Record name 1138-60-9
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Record name Isopropyl 3,4,5-trihydroxybenzoate
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Record name Isopropyl 3,4,5-trihydroxybenzoate
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Isopropyl 3,4,5-trihydroxybenzoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Reduction: It can be reduced to form dihydroxybenzoates.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products:

    Oxidation: Quinones.

    Reduction: Dihydroxybenzoates.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Overview

  • Chemical Formula : C₁₀H₁₂O₅
  • Molecular Weight : 212.202 g/mol
  • CAS Number : 1138-60-9
  • Physical Properties :
    • Density : 1.360 g/cm³ (predicted)
    • Melting Point : 123-124.5 °C
    • Boiling Point : 439.5 °C (predicted)

Scientific Research Applications

Isopropyl 3,4,5-trihydroxybenzoate is utilized across multiple disciplines including chemistry, biology, medicine, and industry.

Chemistry

  • Antioxidant Properties : It acts as a potent antioxidant by scavenging free radicals, thereby preventing oxidative damage in chemical reactions. This property is particularly valuable in formulations where oxidation can compromise the integrity of sensitive compounds.

Biology

  • Oxidative Stress Protection : Research indicates that this compound may protect biological systems from oxidative stress, which is implicated in various diseases. Its structure allows it to effectively neutralize harmful free radicals.

Medicine

  • Therapeutic Potential : this compound has been investigated for anti-inflammatory and anticancer properties. Pharmacological studies suggest it may have beneficial effects on cardiovascular and cerebrovascular diseases due to its anti-apoptotic and anti-platelet activities .

Industry

  • Food Preservation : Commonly used as a food preservative due to its ability to inhibit lipid oxidation. Its effectiveness in maintaining food quality makes it a preferred choice in the food industry.
  • Cosmetics : Utilized in cosmetic formulations for its antioxidant properties, enhancing product stability and shelf life.

Case Studies

  • Antioxidant Activity Study :
    A study demonstrated that this compound effectively scavenged free radicals in vitro. The results indicated a significant reduction in oxidative stress markers when cells were treated with this compound compared to untreated controls .
  • Therapeutic Applications :
    Research published in pharmacological journals highlighted the anti-inflammatory effects of this compound in animal models of inflammation. The compound reduced swelling and inflammatory markers significantly when administered at therapeutic doses .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Gallic Acid Esters

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties Applications
Isopropyl 3,4,5-trihydroxybenzoate (IPG) C₁₀H₁₂O₅ 212.20 1138-60-9 Monoclinic crystals; antimicrobial activity against S. aureus at 2× MIC Antioxidant, antimicrobial research
Propyl 3,4,5-trihydroxybenzoate (Propyl gallate) C₁₀H₁₂O₅ 212.22 121-79-9 Oral LD₅₀ (rat): 2100 mg/kg; severe eye irritation Food additive (antioxidant), pharmaceuticals
Ethyl 3,4,5-trihydroxybenzoate (Ethyl gallate) C₉H₁₀O₅ 198.18 831-61-8 Noted for higher water solubility than IPG; antimicrobial activity Food preservation, cosmetic formulations
Dodecyl 3,4,5-trihydroxybenzoate (Dodecyl gallate) C₁₉H₃₀O₅ 338.44 1166-52-5 High lipophilicity; used in lipid-rich systems Antioxidant in oils, industrial lubricants
Methyl 3,4,5-trimethoxybenzoate C₁₁H₁₄O₅ 226.23 1916-07-0 Methoxy substituents reduce polarity; lower antioxidant activity Synthetic intermediate, less bioactive

Structural and Functional Differences

Alkyl Chain Length and Lipophilicity :

  • IPG and propyl gallate share the same molecular formula but differ in ester group branching (isopropyl vs. linear propyl). This branching may enhance IPG’s membrane permeability due to increased steric bulk .
  • Longer alkyl chains (e.g., dodecyl gallate) significantly increase lipophilicity, making them suitable for lipid-based systems but reducing water solubility .

Antimicrobial Activity: IPG, ethyl gallate, and propyl gallate exhibit antibacterial effects against Staphylococcus aureus at 2× MIC concentrations. Methoxy-substituted analogs (e.g., methyl 3,4,5-trimethoxybenzoate) show reduced bioactivity, highlighting the importance of free hydroxyl groups for antimicrobial and antioxidant functions .

Toxicity Profiles: Propyl gallate has well-documented toxicity, including an oral LD₅₀ of 2100 mg/kg in rats and severe eye irritation in rabbits .

Applications :

  • IPG : Primarily used in research settings for antimicrobial and antioxidant studies .
  • Propyl and ethyl gallates : Widely employed as food preservatives (E310-E312) and in cosmetics due to GRAS (Generally Recognized as Safe) status .
  • Dodecyl gallate : Utilized in industrial applications, such as stabilizing oils and lubricants .

Research Findings and Implications

  • Crystallographic Stability: IPG’s monoclinic crystal structure suggests stability under standard conditions, advantageous for formulation development .
  • Antioxidant Mechanisms: All gallic acid esters scavenge free radicals via their phenolic hydroxyl groups, but alkyl chain length modulates their partitioning into hydrophilic or lipophilic environments .
  • Synthetic Accessibility: IPG can be synthesized from gallic acid and isopropanol, similar to other esters, but branching may require optimized reaction conditions .

Biological Activity

Isopropyl 3,4,5-trihydroxybenzoate (also known as isopropyl gallate) is a derivative of gallic acid, notable for its diverse biological activities and applications. This article delves into its mechanisms of action, biological effects, and relevant research findings.

Overview of this compound

This compound is synthesized through the esterification of gallic acid with isopropanol. The compound has been recognized for its antioxidant properties, which play a crucial role in protecting biological systems from oxidative stress.

The biological activity of this compound primarily stems from its ability to scavenge free radicals. The three hydroxyl groups on the benzene ring facilitate the donation of hydrogen atoms to neutralize free radicals, thus preventing cellular damage. This mechanism underlies its potential therapeutic effects in various conditions related to oxidative stress and inflammation .

Biological Activities

  • Antioxidant Activity :
    • This compound has been shown to exhibit significant antioxidant activity. It protects cells from oxidative damage by reducing reactive oxygen species (ROS) levels, which are implicated in various diseases including cancer and neurodegenerative disorders .
  • Anti-inflammatory Effects :
    • Studies indicate that this compound can modulate inflammatory pathways. It has been associated with reduced levels of pro-inflammatory cytokines in various experimental models .
  • Antimicrobial Properties :
    • Research has demonstrated that isopropyl gallate possesses antimicrobial activity against several pathogens. It inhibits the growth of bacteria and fungi, making it a candidate for use in food preservation and cosmetic formulations .
  • Anticancer Potential :
    • Preliminary studies suggest that this compound may exert cytotoxic effects on cancer cells while exhibiting low toxicity to normal cells. This selectivity makes it a potential candidate for further investigation in cancer therapy .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantScavenges free radicals; reduces oxidative stress
Anti-inflammatoryDecreases pro-inflammatory cytokines
AntimicrobialInhibits growth of bacteria and fungi
AnticancerInduces cytotoxicity in cancer cells

Case Study: Effects on Hemorrhagic Cystitis

A study investigated the protective effects of isopropyl gallate against cyclophosphamide-induced hemorrhagic cystitis in mice. The results indicated that treatment with isopropyl gallate significantly reduced bladder wet weight and histopathological changes compared to control groups. This suggests its potential as a therapeutic agent for managing drug-induced bladder damage .

In Silico Studies

Recent research employing molecular docking techniques revealed that isopropyl gallate interacts favorably with several molecular targets involved in leishmaniasis treatment. The compound demonstrated high binding affinity towards pteridine reductase and oligopeptidase B, indicating its potential as an antileishmanial agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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